2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid
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Description
2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid is a chemical compound with the formula C10H16N4O3 and a molecular weight of 240.26 g/mol . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the atoms .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with nitrogen . The azido group (-N3) and the acetic acid moiety are attached to the pyrrolidine ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to be versatile in chemical reactions . They can participate in various transformations, contributing to the synthesis of a wide range of bioactive compounds .Scientific Research Applications
Synthetic Applications and Chemical Properties
Construction of Cyclic γ-Aminobutyric Acid Analogues : Pyrrolidine derivatives, such as those synthesized in the study by Petz et al. (2019), are explored for their potential as cyclic γ-aminobutyric acid analogues. These compounds are synthesized using key steps like intermolecular [2+2]-photocycloaddition, highlighting their relevance in creating biologically active molecules (Petz, Allmendinger, Mayer, & Wanner, 2019).
DFT and Quantum Chemical Investigation : Bouklah et al. (2012) conducted DFT and quantum-chemical calculations to explore the molecular properties of substituted pyrrolidinones. This research provides insights into the electronic properties and potential reactivity of pyrrolidine-based compounds, which could be analogous to applications of "2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid" in material science or drug design (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Metal Ion Binding Sites : The addition of certain acetic acid derivatives to peptides, as explored by Boa et al. (2005), results in compounds with ATCUN-like metal ion binding sites. This suggests potential applications in biochemistry and pharmacology, particularly in the design of metallo-drugs or probes for studying metal ions in biological systems (Boa, Crane, Kowalczyk, & Sultana, 2005).
Potential Therapeutic Applications
- Inhibition of Aldose Reductase Enzyme : Compounds such as [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid have been synthesized and studied for their inhibitory activity on aldose reductase enzyme and protein glycation. This indicates a potential application in treating pathological conditions related to aldose reductase activity (Anagnostou, Nicolaou, & Demopoulos, 2002).
Properties
IUPAC Name |
2-[1-(4-azidobutanoyl)pyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c11-13-12-5-1-4-9(15)14-6-2-3-8(14)7-10(16)17/h8H,1-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCQFQDWXUHEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCN=[N+]=[N-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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